molecular formula C17H12O4 B5560132 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate

2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate

Cat. No. B5560132
M. Wt: 280.27 g/mol
InChI Key: WPGLXMDYJLUIJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dihydro-3-oxo-2-benzofuran-1-carboxylates, related to 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate, involves intramolecular cyclization of 2-[2-(dimethoxymethyl)phenyl]-2-hydroxyalkanoates followed by oxidation. This method provides a novel and efficient pathway to these compounds under mild conditions, yielding satisfactory results (Kobayashi et al., 2015).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of 1-benzofuran-2,3-dicarboxylic acid (BFDC) and its cocrystals shows intramolecular hydrogen bonding and pi-pi stacking, which are crucial for understanding the molecular interactions and stability of these compounds (Titi & Goldberg, 2009).

Chemical Reactions and Properties

2-(Benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates demonstrate radical scavenging potency, indicating their chemical reactivity and potential as antioxidants. Their synthesis, crystal structure, and Hirshfeld surface analysis highlight the intricate balance between molecular conformation and intermolecular interactions that dictate their chemical properties (Then et al., 2017).

Physical Properties Analysis

The study of benzofuran derivatives' physical properties, such as hydrogen bonding and pi-pi interactions, is critical for understanding their behavior in various chemical contexts. These properties contribute to the compound's stability and reactivity, influencing its potential applications in chemical synthesis and materials science (Titi & Goldberg, 2009).

Chemical Properties Analysis

Exploring the chemical properties of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate and related compounds involves examining their reactivity, such as in radical scavenging and metal coordination. These studies provide a foundation for applying these compounds in medicinal chemistry, materials science, and catalysis (Then et al., 2017).

Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

A study demonstrated the visible-light-mediated carboxylation of benzylic C–H bonds with CO2, converting them into 2-arylpropionic acids under metal-free conditions. This process utilized photo-oxidized triisopropylsilanethiol as a catalyst, leading to the generation of benzylic radicals that further react with CO2. This methodology, notably applied in the synthesis of several drugs, highlights the potential of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in drug synthesis and environmental chemistry by leveraging CO2 as a raw material (Qing-Yuan Meng et al., 2019).

Trypanocidal 1-Benzofuran Compounds

Research on 2-phenyl-1-benzofuran derivatives, including efforts to synthesize compounds with potential trypanocidal activity, showcases another significant application. These compounds have been explored for their bioactivity against Trypanosoma species, indicating the role of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in developing novel treatments for trypanosomiasis (O. Dann et al., 1982).

Radical Scavenging and Antioxidant Properties

The synthesis and characterization of novel 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates revealed significant antioxidant properties, particularly in hydrogen peroxide scavenging assays. These findings suggest a potential for these derivatives in antioxidant applications, possibly extending to therapeutic areas focusing on oxidative stress-related diseases (Li Yee Then et al., 2017).

Molecular Docking and Biological Activities

A study utilizing DFT calculations, molecular docking, and biological activity analyses on benzofuran-carboxylic acids derivatives underscores the versatility of these compounds. The research indicates their inhibitor effects against cancer and microbial diseases, presenting another facet of the scientific applications of 2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate derivatives in medical chemistry and pharmacology (Abir Sagaama et al., 2020).

Photocycloaddition and Clay Intercalation

Explorations into the photochemical cycloaddition of unsaturated carboxylates intercalated in hydrotalcite clays demonstrate an innovative approach to synthesizing cyclic compounds. This research provides insights into controlled photocycloaddition reactions, offering a pathway to environmentally benign and selective synthetic methodologies (K. Takagi et al., 1993).

Future Directions

Benzofuran compounds, including “2-oxo-2-phenylethyl 1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential therapeutic uses and developing efficient synthesis methods .

properties

IUPAC Name

phenacyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c18-14(12-6-2-1-3-7-12)11-20-17(19)16-10-13-8-4-5-9-15(13)21-16/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLXMDYJLUIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenacyl 1-benzofuran-2-carboxylate

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